molecular formula C7H4BrN3 B13650319 8-Bromopyrido[4,3-d]pyrimidine

8-Bromopyrido[4,3-d]pyrimidine

Cat. No.: B13650319
M. Wt: 210.03 g/mol
InChI Key: ZEONSNQJDORPEC-UHFFFAOYSA-N
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Description

8-Bromopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[4,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of pyridopyrimidine derivatives. For instance, starting from 2-aminonicotinonitrile, the compound undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield this compound . Microwave irradiation has been shown to improve yields and reduce by-products in these reactions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yields. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromopyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 8th position allows for selective modifications and the development of novel derivatives with enhanced properties .

Properties

Molecular Formula

C7H4BrN3

Molecular Weight

210.03 g/mol

IUPAC Name

8-bromopyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4BrN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H

InChI Key

ZEONSNQJDORPEC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=C(C=N1)Br

Origin of Product

United States

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